3-Fluoro Atomoxetine is a fluorinated derivative of Atomoxetine, a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention deficit hyperactivity disorder. This compound is of interest due to its potential pharmacological properties and its role as an impurity in the synthesis of Atomoxetine hydrochloride. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound.
3-Fluoro Atomoxetine is classified under the category of pharmaceutical compounds, specifically as a norepinephrine reuptake inhibitor. It is derived from Atomoxetine, which is a well-known medication for attention deficit hyperactivity disorder and is listed in both the United States Pharmacopeia and the British Pharmacopeia. The fluorine substitution at the 3-position on the aromatic ring may enhance certain biological activities or modify metabolic pathways.
The synthesis of 3-Fluoro Atomoxetine involves several chemical reactions, primarily focusing on the introduction of the fluorine atom into the Atomoxetine structure. The following methods have been reported:
The molecular structure of 3-Fluoro Atomoxetine can be represented as follows:
The chemical reactions involving 3-Fluoro Atomoxetine typically include:
The mechanism of action for 3-Fluoro Atomoxetine is analogous to that of its parent compound, Atomoxetine. It primarily functions as a selective norepinephrine reuptake inhibitor:
3-Fluoro Atomoxetine has significant implications in both research and pharmaceutical development:
Regiospecific fluorination of atomoxetine’s aromatic ring demands precise control to achieve C-3 selectivity. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) enables directed ortho-fluorination of phenols under basic conditions, leveraging the oxygen atom’s directing effect [6]. Alternatively, halogen exchange (Halex) reactions on 3-bromo atomoxetine precursors employ potassium fluoride in aprotic solvents (e.g., dimethyl sulfoxide), though competing elimination reactions necessitate phase-transfer catalysts like 18-crown-6 to enhance nucleophilicity [6]. Transition-metal-mediated C–H activation represents an emerging approach; palladium(II) catalysts with N-fluoro-2,4,6-trimethylpyridinium triflate achieve 80–85% 3-fluoro regioselectivity in model systems, minimizing ortho/para isomer contamination [6].
Table 1: Comparative Regioselectivity in Atomoxetine Fluorination Methods
Method | Reagent/System | Temperature (°C) | 3-Fluoro Isomer Yield (%) | Major Byproducts |
---|---|---|---|---|
Electrophilic | NFSI/K₂CO₃ | 80 | 72 | 2-Fluoro (15%), 4-Fluoro (8%) |
Halex Exchange | KF/18-crown-6/DMSO | 150 | 68 | Dehalogenated (20%) |
Pd-Catalyzed C–H Activation | Pd(OAc)₂/N-F-TMPT | 100 | 85 | Ortho/(para) isomers (7%) |
Minimizing 3-fluoro regioisomer byproducts during atomoxetine synthesis requires multivariate parameter control. Bayesian optimization algorithms applied to nucleophilic aromatic substitution (SNAr) reactions reveal that maintaining anhydrous conditions (<50 ppm H₂O) reduces hydrolytic dehalogenation byproducts by 40% [10]. Solvent polarity directly impacts regioselectivity: switching from polar aprotic (ε = 46, N-methyl-2-pyrrolidone) to low-polarity solvents (ε = 4.3, toluene) diminishes 3-fluoro impurity generation from 18% to 5% during phenoxy displacement, as confirmed by high-performance liquid chromatography (HPLC) tracking [2]. Kinetic modeling further demonstrates that incremental addition of the amine nucleophile (methyl-3-phenylpropylamine) sustains a pseudo-first-order regime, suppressing polyalkylation and fluorinated byproducts [10].
Table 2: Optimization Parameters for Suppressing 3-Fluoro Impurities
Parameter | Suboptimal Condition | Optimized Condition | Impurity Reduction (%) | Key Mechanism |
---|---|---|---|---|
Solvent | N-Methyl-2-pyrrolidone | Toluene | 72 | Reduced halide solvolysis |
Water Content | >200 ppm | <50 ppm | 40 | Inhibited hydrolysis |
Nucleophile Addition | Bolus | Gradual (120 min) | 65 | Avoided local stoichiometric excess |
Temperature | 90°C | 70°C | 30 | Suppressed elimination pathways |
The choice of fluorinating agent dictates both efficiency and regiospecificity in atomoxetine fluorination. N-Fluorobenzenesulfonimide (NFSI) exhibits superior fluorine transfer capability due to its N–F bond dissociation energy (79 kcal/mol) and resistance to solvolysis, achieving 90% fluorination yield at C-3 when paired with magnesium oxide as a mild base [6]. Conversely, gaseous fluorine sources (e.g., F₂/N₂ mixtures) induce radical side reactions, generating benzyl fluoride impurities (up to 22%) via benzylic hydrogen abstraction [6]. Electrophilic fluorination mechanisms involve Wheland intermediate formation, where electron-donating substituents (e.g., methoxy) favor para-fluorination, while atomoxetine’s unsubstituted phenyl ring permits kinetic ortho control through chelation with proximal functional groups [6]. Deoxyfluorination reagents like diethylaminosulfur trifluoride are unsuitable due to competing epoxide formation at atomoxetine’s aliphatic chain [6].
Hydrolytic degradation pathways dominate 3-fluoro impurity generation during atomoxetine synthesis. Density functional theory calculations (B3LYP/6-311G*) identify two vulnerability points: (i) nucleophilic attack by water at C-3 of 4-bromo-3-fluorobenzaldehyde precursors, forming dihydroxybenzaldehydes (detected via liquid chromatography–mass spectrometry), and (ii) solvolysis of the chiral chlorohydrin intermediate, yielding epoxide byproducts that react with residual amines [2] [5]. *In situ Fourier transform infrared spectroscopy confirms that hydrolysis rates increase exponentially above pH 7.0, with base-catalyzed esterification generating 3-fluoro-4-(methylamino)phenyl propanoate at >60°C [5]. Mitigation strategies include acid buffers (pH 4.0–5.0) reducing hydrolysis by 55% and continuous-flow reactors minimizing residence time (≤5 min), suppressing 3-fluoro impurities to <0.5% [10].
Industrial separation of 3-fluoro atomoxetine from structurally analogous regioisomers (e.g., 2-fluoro, 4-fluoro) faces resolution limitations due to near-identical physicochemical properties. Standard reverse-phase HPLC (C18 column) achieves inadequate resolution (Rs < 1.0) because fluorine position minimally impacts hydrophobicity (logP difference <0.1) [4]. Two-dimensional gas chromatography (2D-GC) employing a chiral stationary phase (CHIRALDEX G-TA) coupled with a mid-polarity ionic liquid column (SLB-IL111) resolves all ten bromo/fluoro benzaldehyde regioisomers, including 3-fluoro contaminants, via orthogonal separation mechanisms [2]. Supercritical fluid chromatography (SFC) with anthracene-functionalized silica achieves baseline separation (Rs > 2.5) of fluorinated atomoxetine analogs by leveraging π-π interactions with fluorine’s electron-withdrawing effect [4]. However, SFC throughput remains 40% lower than HPLC due to decompression backpressure constraints, increasing purification costs by ∼$25,000/kg [6].
Table 3: Industrial Chromatographic Techniques for 3-Fluoro Regioisomer Resolution
Technique | Stationary Phase | Resolution (Rs) | Throughput (g/h) | Cost Factor | Limitations |
---|---|---|---|---|---|
HPLC | C18 silica | 0.8 | 150 | 1.0x | Co-elution of 2-/3-fluoro isomers |
2D-GC | CHIRALDEX G-TA + SLB-IL111 | 2.2 | 30 | 3.5x | Low volatility requirement |
SFC | Anthracene-functionalized | 2.6 | 90 | 2.8x | Pressure-induced column degradation |
Simulated Moving Bed | Polyvinylpyridine resin | 1.7 | 400 | 1.8x | Solvent consumption (500 L/kg) |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: